
(S)-5-Ethoxy-2-((methoxycarbonyl)amino)-5-oxopentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester is a chemical compound that belongs to the class of glutamic acid derivatives This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and an ethyl ester group at the fifth position of the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester typically involves the esterification of L-glutamic acid with ethanol in the presence of a suitable catalyst, followed by the introduction of the methoxycarbonyl group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom. The ester group can be hydrolyzed under physiological conditions to release the active form of the compound, which can then participate in various biochemical processes.
Comparison with Similar Compounds
- N-(Methoxycarbonyl)-L-glutamic Acid Methyl Ester
- N-(Methoxycarbonyl)-L-glutamic Acid Ethyl Ester
- N-(Methoxycarbonyl)-L-glutamic Acid Propyl Ester
Comparison: N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester is unique due to the presence of the ethyl ester group at the fifth position, which can influence its reactivity and biological activity. Compared to similar compounds with different ester groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C9H15NO6 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-5-ethoxy-2-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-3-16-7(11)5-4-6(8(12)13)10-9(14)15-2/h6H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t6-/m0/s1 |
InChI Key |
MDTOGVXMUROYKY-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


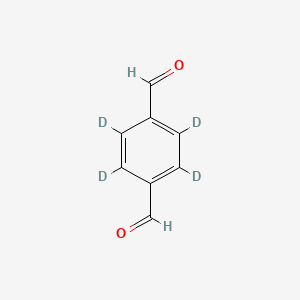

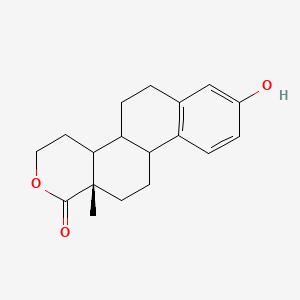
![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)
![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
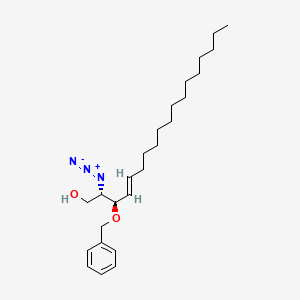
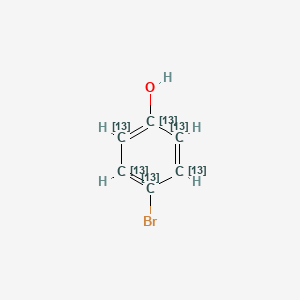


![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
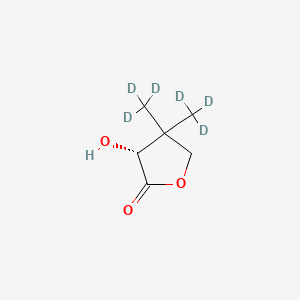
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
